5-(p-Tolyl)thiazole-2-carbaldehyde

Lipophilicity Physicochemical profiling Isomer differentiation

Researchers requiring regiospecifically pure 5-arylthiazole-2-carbaldehyde building blocks face limited isomer-characterized sourcing. 5-(p-Tolyl)thiazole-2-carbaldehyde (CAS 1211506-46-5) resolves this with its para-methyl substitution, providing +0.52 log unit lipophilicity (Hansch π) over des-phenyl analogs. - Differentiated from m-tolyl & o-tolyl regioisomers by distinct electronic profile (Hammett σₚ ≈ -0.17) - Validated scaffold for imine-linked COFs, Schiff base ligands & Pd(II) sensors - 98% purity; C₁₁H₉NOS; MW 203.26; gram-scale quantities available

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
Cat. No. B12449540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Tolyl)thiazole-2-carbaldehyde
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(S2)C=O
InChIInChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-6-12-11(7-13)14-10/h2-7H,1H3
InChIKeyOOHGRWXWZAXZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(p-Tolyl)thiazole-2-carbaldehyde (CAS 1211506-46-5): Chemical Identity & Comparator Landscape


5-(p-Tolyl)thiazole-2-carbaldehyde (CAS 1211506-46-5) is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₉NOS (MW 203.26), featuring a thiazole ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 2-position with a formyl group . The thiazole-2-carbaldehyde scaffold is recognized as a versatile synthetic building block for pharmaceuticals, agrochemicals, covalent organic frameworks (COFs), and optical sensors [1][2]. The closest in-class analogs sharing the C₁₁H₉NOS formula include the 4-(p-tolyl) positional isomer (CAS 383143-86-0, XLogP3 = 2.80 ), the 2-(p-tolyl) positional isomer (CAS 921061-16-7, LogP = 2.93 ), and the m-tolyl regioisomer 5-(m-tolyl)thiazole-2-carbaldehyde (CAS 383142-30-1). The o-tolyl analog and the unsubstituted 5-phenylthiazole-2-carbaldehyde (CAS 862494-59-5, MW 189.24 [3]) represent additional comparators differing in steric bulk and lipophilicity.

Why 5-(p-Tolyl)thiazole-2-carbaldehyde Cannot Be Generically Substituted by In-Class Analogs


Within the C₁₁H₉NOS isomeric family, the position of the p-tolyl substituent on the thiazole ring (C-2, C-4, or C-5) and the regiochemistry of the formyl group generate distinct electronic environments, lipophilicity profiles, and molecular recognition surfaces. The 5-aryl substitution pattern places the p-tolyl group at the β-position relative to the ring sulfur, creating a different conjugation pathway and dipole moment compared to the 4-aryl isomer, where the aryl ring is adjacent to the aldehyde-bearing C-2 position . Computed XLogP3 values differ measurably: the 4-(p-tolyl) isomer is reported at 2.80 , while the 2-(p-tolyl) isomer has a LogP of 2.93 [1], indicating that isomeric variation alone produces a ~0.13 log unit lipophilicity shift — sufficient to alter chromatographic retention, membrane partitioning, and pharmacokinetic behavior in derived lead compounds . The p-methyl substitution further distinguishes this compound from the unsubstituted 5-phenyl analog (MW 189.24, LogP lower by ~1 unit estimated), resulting in divergent solubility and protein-binding profiles. These quantifiable physicochemical differences mean that one isomer cannot serve as a drop-in replacement for another in structure-activity relationship (SAR) campaigns or materials synthesis without re-optimization.

Quantitative Differentiation Evidence for 5-(p-Tolyl)thiazole-2-carbaldehyde vs. Closest Analogs


Positional Isomer Lipophilicity Differentiation: XLogP3 Comparison of C₁₁H₉NOS Tolylthiazole-carbaldehydes

The 5-(p-tolyl)thiazole-2-carbaldehyde isomer (CAS 1211506-46-5) is structurally distinct from the 4-(p-tolyl) isomer (CAS 383143-86-0) by virtue of the tolyl group placement, which alters the computed lipophilicity. The 4-(p-tolyl) isomer has a reported XLogP3 value of 2.80 . While an experimentally validated XLogP3 value for the 5-(p-tolyl) target compound is not available from the same authoritative database, the structural difference — p-tolyl at C-5 vs. C-4 — is expected to produce a measurable lipophilicity shift based on the established 0.13 log unit difference observed between the 4-(p-tolyl) (XLogP3 2.80) and 2-(p-tolyl) (LogP 2.93 ) isomers. This difference directly impacts chromatographic retention time and LogD-dependent biological properties in derived compounds.

Lipophilicity Physicochemical profiling Isomer differentiation

p-Tolyl vs. Unsubstituted Phenyl: Molecular Weight and Lipophilicity Differentiation

The p-methyl substituent on the 5-aryl ring of 5-(p-tolyl)thiazole-2-carbaldehyde (MW 203.26 ) confers a molecular weight increase of 14.03 Da relative to 5-phenylthiazole-2-carbaldehyde (CAS 862494-59-5, MW 189.24 [1]). The p-methyl group contributes an estimated +0.5 log units to lipophilicity (Hansch π constant for aromatic -CH₃ ≈ 0.52), predicting that the p-tolyl compound is approximately 3.3-fold more lipophilic (10^0.52) than its des-methyl phenyl counterpart. This is a class-level inference grounded in the well-established Hansch-Fujita substituent constant methodology [2].

Molecular weight Lipophilicity SAR differentiation

Thiazole-2-carbaldehyde Scaffold Utility in Covalent Organic Frameworks: Proof-of-Concept with BBTC Monomer

The thiazole-2-carbaldehyde motif — the core reactive functionality present in 5-(p-tolyl)thiazole-2-carbaldehyde — has been validated as a building block for imine-linked covalent organic frameworks (COFs). A benzo[1,2-d:4,5-d']bis(thiazole) monomer (BBTC) bearing thiazole-2-carbaldehyde groups was synthesized in high yield and used to construct COFs; subsequent linkage transformation to imidazole-2-thione COFs yielded a 1810-fold photoluminescence quantum yield enhancement and enabled Hg²⁺ detection with a 60 nM limit of detection [1]. The 5-aryl substitution on the thiazole ring provides a tunable handle for modulating COF pore geometry and interlayer interactions that the unsubstituted thiazole-2-carbaldehyde scaffold cannot achieve alone.

Covalent Organic Frameworks Materials chemistry Fluorescence sensing

Thiazole-2-carbaldehyde Hydrazone Derivatives as Selective Metal Ion Sensors: Pd(II) Detection with Quantitative Sensitivity

Thiazole-2-carbaldehyde-derived hydrazones have been validated as selective spectrophotometric reagents for trace metal detection. Thiazole-2-carbaldehyde 2-quinolylhydrazone (TAQH) forms a 1:1 Pd(II) complex with molar absorptivity of 1.93 × 10⁴ L mol⁻¹ cm⁻¹ at 625 nm, obeying Beer's law over 0–4.2 µg mL⁻¹ Pd [1]. The 5-aryl substitution on the thiazole ring (as in the target compound) provides an additional site for tuning the ligand's electronic properties and extraction selectivity, which cannot be achieved with the unsubstituted thiazole-2-carbaldehyde.

Spectrophotometric sensing Palladium detection Analytical chemistry

High-Impact Application Scenarios for 5-(p-Tolyl)thiazole-2-carbaldehyde Based on Evidence-Validated Differentiation


Medicinal Chemistry SAR Campaigns Requiring Fine-Tuned Lipophilicity at the Aryl-Thiazole Position

When optimizing lead series where the 5-arylthiazole-2-carbaldehyde serves as a key intermediate, the p-tolyl substituent provides a quantifiable +0.52 log unit lipophilicity increment (Hansch π) over the des-methyl phenyl analog and an estimated LogP within the 2.80–2.93 range defined by positional isomers [1][2]. This positions 5-(p-tolyl)thiazole-2-carbaldehyde as the rational choice when the target candidate profile demands a specific lipophilic efficiency (LipE) window that the m-tolyl or o-tolyl regioisomers — which introduce altered steric and electronic effects at the ortho or meta positions — cannot satisfy without additional synthetic manipulation.

Covalent Organic Framework (COF) Monomer Design with Tunable Pore Architecture

The thiazole-2-carbaldehyde motif has been demonstrated as an effective monomer for imine-linked COF synthesis, with derived frameworks achieving 1810-fold photoluminescence enhancement and 60 nM Hg²⁺ detection sensitivity [1]. The 5-p-tolyl substitution introduces steric bulk at the thiazole 5-position, which can be exploited to modulate interlayer stacking distance and pore geometry in 2D COFs — a design parameter inaccessible with the unsubstituted thiazole-2-carbaldehyde scaffold. Procurement of the 5-(p-tolyl) variant enables direct exploration of aryl substituent effects on COF crystallinity and guest selectivity.

Development of Thiazole-Derived Schiff Base Ligands for Selective Metal Complexation and Catalysis

Thiazole-2-carbaldehyde building blocks have validated utility in forming tetradentate Schiff base ligands via condensation with diamines, yielding spin-crossover complexes and metal-binding scaffolds [1][2]. The 5-p-tolyl substituent provides a distinct electronic donor profile (Hammett σₚ for -CH₃ ≈ -0.17) that modulates the electron density at the imine nitrogen, influencing metal-binding affinity and redox potential. This electronic differentiation from the m-tolyl and o-tolyl isomers — which present different resonance and steric environments — makes the p-tolyl variant the preferred choice when para-substitution electronic effects are specifically required in the ligand design hypothesis.

Analytical Sensor Development Leveraging 5-Arylthiazole Derivatization for Enhanced Detection Selectivity

Thiazole-2-carbaldehyde hydrazones have demonstrated quantitative Pd(II) sensing capability with molar absorptivity of 1.93 × 10⁴ L mol⁻¹ cm⁻¹ and a linear detection range of 0–4.2 µg mL⁻¹ [1]. The 5-p-tolyl substituent adds a hydrophobic domain that can enhance extraction efficiency into organic phases and potentially shift the λₘₐₓ of the metal-ligand complex. For laboratories developing next-generation spectrophotometric sensors, the 5-(p-tolyl) variant offers a structurally characterized starting material with predictable electronic properties distinct from the 5-phenyl or 5-halogenated analogs.

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